molecular formula C10H18ClNO2 B2890008 4-Morpholin-4-ylcyclohexan-1-one;hydrochloride CAS No. 2361645-25-0

4-Morpholin-4-ylcyclohexan-1-one;hydrochloride

Cat. No.: B2890008
CAS No.: 2361645-25-0
M. Wt: 219.71
InChI Key: PVYIZWABCJTORM-UHFFFAOYSA-N
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Description

4-Morpholin-4-ylcyclohexan-1-one;hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. It is known for its unique chemical structure, which includes a morpholine ring attached to a cyclohexanone moiety, and is often used in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-ylcyclohexan-1-one;hydrochloride typically involves the reaction of cyclohexanone with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-ylcyclohexan-1-one;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted morpholine derivatives .

Scientific Research Applications

4-Morpholin-4-ylcyclohexan-1-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-ylcyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Morpholin-4-ylcyclohexan-1-one;hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the morpholine ring and cyclohexanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Overview

4-Morpholin-4-ylcyclohexan-1-one;hydrochloride (CAS No. 2361645-25-0) is a synthetic compound that has attracted attention in various fields including medicinal chemistry, pharmacology, and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring attached to a cyclohexanone moiety, which contributes to its unique properties. Its molecular weight is approximately 219.71 g/mol . The synthesis typically involves the reaction of cyclohexanone with morpholine in the presence of hydrochloric acid to form the hydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate the activity of these targets, leading to various physiological effects. The precise pathways and targets are still under investigation, but initial studies suggest potential interactions with MmpL3 , a crucial target in combating Mycobacterium tuberculosis .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a high-throughput screening against Mycobacterium tuberculosis, it was identified as a promising candidate with notable in vitro activity .

CompoundMinimum Inhibitory Concentration (MIC)
4PP-16.3 µM
4PP-22.0 µM
4PP-36.8 µM

This table illustrates the potency of various analogs derived from the compound, highlighting its potential in tuberculosis treatment.

Cytotoxicity and Antitumor Activity

The compound's cytotoxic effects have also been evaluated against various cancer cell lines. A case study involving the NCI-60 human tumor cell line panel demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against leukemia cells .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted to optimize the biological activity of this compound. Modifications at specific positions on the morpholine ring significantly impacted its potency and selectivity against target pathogens . For example, substituting different groups at the 4-position of the morpholine ring led to variations in MIC values, indicating that careful structural modifications can enhance therapeutic efficacy.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with similar compounds:

Compound NameStructure TypeNotable Activity
4-MorpholinocyclohexanoneMorpholine derivativeModerate antimicrobial activity
4-MorpholinocyclohexanolMorpholine derivativeLower cytotoxicity

This comparison highlights how structural differences influence biological activities and therapeutic potentials.

Properties

IUPAC Name

4-morpholin-4-ylcyclohexan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYIZWABCJTORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361645-25-0
Record name 4-(morpholin-4-yl)cyclohexan-1-one hydrochloride
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